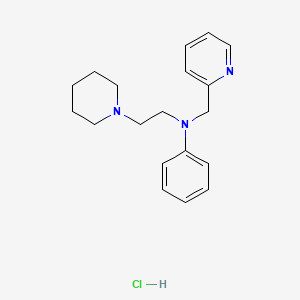

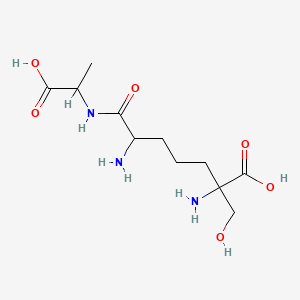

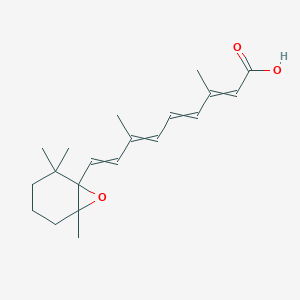

![molecular formula C27H36N8O7 B1207601 benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate CAS No. 78333-16-1](/img/structure/B1207601.png)

benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

Übersicht

Beschreibung

Benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate, also known as Benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate, is a useful research compound. Its molecular formula is C27H36N8O7 and its molecular weight is 584.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Protease Substrate

“Cbz-val-gly-arg-p-NA” is a synthetic substrate commonly used in protease assays. Let’s break down its structure:

The principle underlying the assay is that proteases hydrolyze the amide bond connecting p-NA to the neighboring amino acid residue. Upon cleavage, p-NA is released and exhibits specific absorption at 405 nm . Researchers use this substrate to study protease activity and specificity.

Trypsin and Chymotrypsin Substrates

- Trypsin : “Cbz-val-gly-arg-p-NA” is a substrate for trypsin, a serine protease. Trypsin cleaves peptide bonds after arginine (Arg) and lysine (Lys) residues. The synthetic substrate for trypsin is Tosyl-Gly-Pro-Arg-pNA .

- Chymotrypsin : Chymotrypsin, another serine protease, cleaves peptide bonds after aromatic amino acids (e.g., phenylalanine, tyrosine, tryptophan). The synthetic substrate for chymotrypsin is Suc-Ala-Ala-Pro-Phe-pNA .

Neutrophil Elastase Substrate

- Neutrophil Elastase : This protease plays a role in inflammation and immune responses. “Cbz-val-gly-arg-p-NA” is also a substrate for neutrophil elastase. The synthetic substrate for neutrophil elastase is MeO-Suc-Ala-Ala-Pro-Val-AMC .

Industrial Applications

Microbial proteases, including those with similar substrate specificity, find applications in various industries:

Future Trends

Research on microbial proteases continues to evolve. Future trends may include:

Wirkmechanismus

Target of Action

The primary target of Cbz-val-gly-arg-p-NA is Trypsin-Like Proteases (TLPs) . TLPs are a group of enzymes that play widespread and diverse roles in a host of physiological and pathological processes, including clot dissolution, extracellular matrix remodeling, infection, angiogenesis, wound healing, and tumor invasion/metastasis .

Mode of Action

Cbz-val-gly-arg-p-NA acts as a potent, irreversible inhibitor of trypsin and TLPs . It contains an N-alkyl glycine analogue of arginine, bearing differing electrophilic leaving groups (carbamate and triazole urea), which allows it to bind to the active site of these enzymes and inhibit their function .

Biochemical Pathways

The inhibition of TLPs by Cbz-val-gly-arg-p-NA affects various biochemical pathways. For instance, TLPs are involved in the coagulation cascade and complement system . By inhibiting these enzymes, Cbz-val-gly-arg-p-NA can potentially affect these pathways and their downstream effects.

Result of Action

The inhibition of TLPs by Cbz-val-gly-arg-p-NA can lead to a decrease in the physiological and pathological processes that these enzymes are involved in . For example, it could potentially reduce clot dissolution, extracellular matrix remodeling, and tumor invasion/metastasis .

Eigenschaften

IUPAC Name |

benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N8O7/c1-17(2)23(34-27(39)42-16-18-7-4-3-5-8-18)25(38)31-15-22(36)33-24(37)21(9-6-14-30-26(28)29)32-19-10-12-20(13-11-19)35(40)41/h3-5,7-8,10-13,17,21,23,32H,6,9,14-16H2,1-2H3,(H,31,38)(H,34,39)(H4,28,29,30)(H,33,36,37)/t21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAMHXAMINMQBZ-GMAHTHKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60999688 | |

| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-(2-hydroxy-2-{[N~2~-(4-nitrophenyl)arginyl]imino}ethyl)-3-methylbutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60999688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78333-16-1 | |

| Record name | Carbobenzoxyvalyl-glycyl-arginine-4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078333161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-(2-hydroxy-2-{[N~2~-(4-nitrophenyl)arginyl]imino}ethyl)-3-methylbutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60999688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

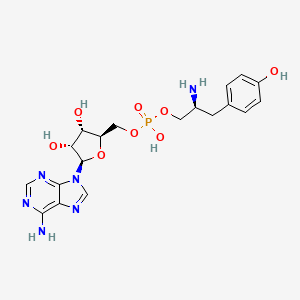

![9-(1,3-benzodioxol-5-yl)-4-[(3R,4R,5R)-3-hydroxy-4,5-dimethoxy-tetrahydropyran-2-yl]oxy-6,7-dimethoxy-3H-benzo[f]isobenzofuran-1-one](/img/structure/B1207518.png)

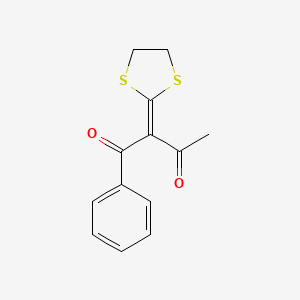

![2-(1,4,5,7-Tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenylamine](/img/structure/B1207522.png)

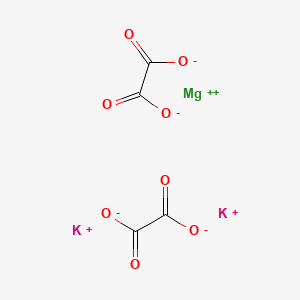

![2,3,4,7,8,9,10,11,12,13,14,15,16,17-Tetradecahydro-10,13-dimethyl-1H-cyclopenta[A]phenanthren-3-OL](/img/structure/B1207527.png)

![(9R,10R,13R,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1207531.png)